molecular formula C7H4ClFO B1612492 4-Fluorobenzoyl-carbonyl-13C chloride CAS No. 91742-47-1

4-Fluorobenzoyl-carbonyl-13C chloride

Cat. No. B1612492
Key on ui cas rn: 91742-47-1
M. Wt: 159.55 g/mol
InChI Key: CZKLEJHVLCMVQR-CDYZYAPPSA-N
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Patent
US06187952B1

Procedure details

10 g of azobis(isobutyronitrile) are added, with stirring, to 620 g of 4-fluorobenzaldehyde (5 mol tel quel, purity >99 GC[a/a]) under protective gas in a 1 l four-necked flask. The mixture is then heated to an internal temperature of 60° C. and, over the course of 7.5 hours, a total of 354 g of chlorine are introduced. The chlorine is added in an amount of 15 liters per hour. Unreacted chlorine is then blown out with nitrogen, and the reaction mixture is cooled to room temperature. The progress of the reaction is monitored using gas-chromatographic analysis (GC).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
620 g
Type
reactant
Reaction Step Two
Quantity
354 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N(C(C)(C)C#N)=NC(C)(C)C#N.[F:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[O:19])=[CH:16][CH:15]=1.[Cl:22]Cl>>[F:13][C:14]1[CH:21]=[CH:20][C:17]([C:18]([Cl:22])=[O:19])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Two
Name
Quantity
620 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Step Three
Name
Quantity
354 g
Type
reactant
Smiles
ClCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled to room temperature

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06187952B1

Procedure details

10 g of azobis(isobutyronitrile) are added, with stirring, to 620 g of 4-fluorobenzaldehyde (5 mol tel quel, purity >99 GC[a/a]) under protective gas in a 1 l four-necked flask. The mixture is then heated to an internal temperature of 60° C. and, over the course of 7.5 hours, a total of 354 g of chlorine are introduced. The chlorine is added in an amount of 15 liters per hour. Unreacted chlorine is then blown out with nitrogen, and the reaction mixture is cooled to room temperature. The progress of the reaction is monitored using gas-chromatographic analysis (GC).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
620 g
Type
reactant
Reaction Step Two
Quantity
354 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N(C(C)(C)C#N)=NC(C)(C)C#N.[F:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[O:19])=[CH:16][CH:15]=1.[Cl:22]Cl>>[F:13][C:14]1[CH:21]=[CH:20][C:17]([C:18]([Cl:22])=[O:19])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Two
Name
Quantity
620 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Step Three
Name
Quantity
354 g
Type
reactant
Smiles
ClCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled to room temperature

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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